Phenacemide

Vue d'ensemble

Description

La cyclopenténylcytosine est un nucléoside carbocyclique et un analogue synthétique de la cytidineLa cyclopenténylcytosine a démontré une activité contre plus de 20 virus, notamment les adénovirus, le virus de l'herpès simplex et le cytomégalovirus .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cyclopenténylcytosine peut être synthétisée par diverses voies de synthèseLes conditions de réaction impliquent généralement l'utilisation d'acides ou de bases forts, de températures élevées et de catalyseurs spécifiques pour faciliter les étapes de cyclisation et de fonctionnalisation ultérieures .

Méthodes de production industrielle : La production industrielle de cyclopenténylcytosine implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure plusieurs étapes de purification, telles que la cristallisation et la chromatographie, pour obtenir le produit final adapté aux applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : La cyclopenténylcytosine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique .

Réactifs et conditions courants :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour introduire des groupes fonctionnels contenant de l'oxygène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire des groupes fonctionnels spécifiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la cyclopenténylcytosine avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques et propriétés .

4. Applications de la recherche scientifique

La cyclopenténylcytosine a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme élément constitutif pour synthétiser d'autres analogues de nucléosides et étudier leurs propriétés chimiques.

Biologie : La cyclopenténylcytosine est utilisée dans la recherche pour comprendre ses mécanismes antiviraux et ses interactions avec les enzymes virales.

Médecine : Le composé est étudié pour son utilisation potentielle dans les thérapies antivirales et le traitement du cancer. Il a montré une promesse dans l'inhibition de la réplication de divers virus et l'induction de l'apoptose dans les cellules cancéreuses.

5. Mécanisme d'action

Le mécanisme d'action de la cyclopenténylcytosine implique l'inhibition de l'enzyme CTP synthétase, qui est responsable de la conversion de l'UTP en CTP. Cette inhibition conduit à un appauvrissement de l'approvisionnement en CTP nécessaire à la réplication virale. De plus, la cyclopenténylcytosine est phosphorylée de manière intracellulaire pour former son métabolite actif, qui interfère avec la synthèse des acides nucléiques et induit l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Cyclopentenylcytosine has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing other nucleoside analogs and studying their chemical properties.

Biology: Cyclopentenylcytosine is employed in research to understand its antiviral mechanisms and interactions with viral enzymes.

Medicine: The compound is investigated for its potential use in antiviral therapies and cancer treatment. It has shown promise in inhibiting the replication of various viruses and inducing apoptosis in cancer cells.

Mécanisme D'action

The mechanism of action of cyclopentenylcytosine involves the inhibition of the enzyme CTP synthetase, which is responsible for converting UTP to CTP. This inhibition leads to a depletion of the CTP supply necessary for viral replication. Additionally, cyclopentenylcytosine is phosphorylated intracellularly to form its active metabolite, which interferes with nucleic acid synthesis and induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

La cyclopenténylcytosine est unique par rapport aux autres analogues de nucléosides en raison de sa structure carbocyclique et de son activité antivirale à large spectre. Des composés similaires comprennent :

Cidofovir : Un autre analogue de nucléoside avec des propriétés antivirales, principalement utilisé pour traiter les infections à cytomégalovirus.

Néplanocine A : Un produit de fermentation naturel avec une activité antivirale, structurellement similaire à la cyclopenténylcytosine.

Activité Biologique

Phenacemide, a ureal anticonvulsant, is primarily utilized for the management of epilepsy, particularly in cases resistant to other treatments. Its mechanism of action, pharmacokinetics, and clinical implications are crucial for understanding its biological activity.

This compound operates by binding to and inhibiting neuronal sodium channels and voltage-sensitive calcium channels. This blockade results in the suppression of neuronal depolarization and hypersynchronization, which are often implicated in seizure activity. By elevating the threshold for minimal electroshock convulsions and abolishing the tonic phase of maximal electroshock seizures, this compound effectively reduces the frequency and severity of seizures .

Pharmacokinetics

- Chemical Formula : C₉H₁₀N₂O₂

- Molecular Weight : 178.19 g/mol

- Absorption : Almost completely absorbed after administration.

- Metabolism : Primarily metabolized in the liver through p-hydroxylation.

- Elimination Half-Life : Not explicitly stated but generally varies based on individual metabolism and dosing .

Case Study 1: Renal Effects

Two patients treated with this compound exhibited significantly increased serum creatinine (Scr) levels without renal failure. The increase ranged from 120% to 170%, which was notably higher than that observed with other medications like cimetidine. After discontinuation of this compound, serum levels returned to normal within 7-14 days. The mechanism behind this increase was hypothesized to involve an inhibition of creatinine transport rather than overproduction .

Case Study 2: Efficacy in Epilepsy

This compound has shown effectiveness in treating psychomotor epilepsy, particularly in patients who are resistant to standard anticonvulsants. While it provides substantial therapeutic benefits, it also carries risks of moderate to severe side effects, including hypersensitivity reactions and potential hepatotoxicity .

Efficacy Compared to Other Anticonvulsants

A comparative analysis highlights this compound's efficacy against various other anticonvulsants:

Toxicology and Side Effects

Although this compound is effective, it is associated with several adverse effects:

- Hepatotoxicity : There have been reports of severe liver damage, including fatal toxic hepatitis .

- Renal Impairment : As noted in case studies, this compound can cause increased serum creatinine levels due to transport inhibition rather than renal failure per se .

- Hypersensitivity Reactions : Patients may experience allergic reactions that necessitate careful monitoring during treatment .

Propriétés

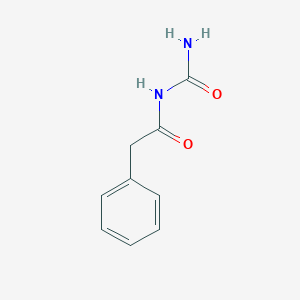

IUPAC Name |

N-carbamoyl-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-9(13)11-8(12)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFRXWCVYUEORT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023442 | |

| Record name | Phenacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenacemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

VERY SLIGHTLY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE, CHLOROFORM, ETHER, SLIGHTLY SOL IN ACETONE, 1.06e+00 g/L | |

| Record name | Phenacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenacemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phenacemide binds to and blocks neuronal sodium channels or voltage sensitive calcium channels. This blocks or suppresses neuronal depolarization and hypersynchronization. Hypersynchronization is what often causes seizures., IT ACTS BOTH TO INCR THRESHOLD FOR CONVULSIVE STIMULI REACHING CNS AS WELL AS PREVENTING SPREAD OF SEIZURE DISCHARGE FROM INITIATING FOCI., ...HAS BROAD SPECTRUM OF ANTICONVULSANT ACTIVITY IN EXPTL ANIMALS. IN NONTOXIC DOSES, IT ABOLISHES TONIC EXTENSOR PHASE OF MAX ELECTROSHOCK SEIZURES, ELEVATES THRESHOLD FOR ELECTROSHOCK CONVULSIONS IN NORMAL & HYPONATREMIC ANIMALS, & PREVENTS OR MODIFIES PENTYLENETETRAZOL SEIZURES..., The mechanism of action in humans has not been established. However, in animals, at doses well below those causing neurological signs, phenacemide elevates the threshold for minimal electroshock convulsions and abolishes the tonic phase of maximal electroshock seizures. It also prevents or modified seizures induced by pentylenetetrazol or other convulsants. | |

| Record name | Phenacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ALCOHOL, WHITE TO PRACTICALLY WHITE, FINE, CRYSTALLINE POWDER, WHITE TO CREAMY WHITE CRYSTALLINE SOLID | |

CAS No. |

63-98-9 | |

| Record name | Phenacemide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacemide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phenacemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phenacemide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenacemide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenacemide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENACEMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PAI7J52V09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHENACEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenacemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212-216 °C, 215 °C | |

| Record name | Phenacemide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01121 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHENACEMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Phenacemide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Phenacemide impact serum creatinine levels?

A1: this compound has been observed to elevate serum creatinine levels without indicating kidney damage. Studies propose that this effect may stem from this compound interfering with creatinine elimination pathways or influencing its distribution within the body. [, , , ] Notably, this effect is reversible upon discontinuation of the drug. [, ]

Q2: Does this compound affect the metabolism of creatine?

A2: Research in rabbits suggests that this compound administration leads to a decrease in both serum and urine creatine levels while simultaneously increasing creatinine levels. This observation suggests a potential influence of this compound on the conversion process of creatine to creatinine within the body. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H10N2O2, and its molecular weight is 178.19 g/mol.

Q4: Are there any insights into the three-dimensional structure of this compound and its analogs?

A4: X-ray diffraction studies have revealed that this compound and Ethylthis compound, despite having straight-chain acetylurea groups, adopt a pseudocyclic conformation in their crystalline state. This conformation arises from intramolecular hydrogen bonding within the acetylurea chain. This structural feature positions two electron-donating functional groups in a manner comparable to other anticonvulsants like Diphenylhydantoin. [, ]

Q5: Which organ plays a primary role in the metabolism of this compound?

A5: Research in rats suggests that the liver is the primary site for the breakdown of this compound into metabolites lacking anticonvulsant properties. Conversely, the kidneys do not appear to play a significant role in the metabolism or excretion of this drug. []

Q6: What types of seizures has this compound been found effective against in clinical settings?

A6: Clinical studies have shown this compound to be particularly effective in treating complex partial seizures, particularly in patients with temporal lobe epilepsy who haven't responded well to conventional therapies. [, , , , ]

Q7: Are there any animal models used to study the anticonvulsant activity of this compound?

A7: Yes, the maximal electroshock seizure (MES) test in mice is one model used to assess the anticonvulsant potential of this compound and its analogs. [] Additionally, studies in rats have employed the maximal electroshock model to analyze the effects of this compound on both behavioral and electrographic seizure patterns. []

Q8: What are the major concerns regarding the clinical use of this compound?

A8: Despite its efficacy in certain types of epilepsy, this compound is known for its potential to cause severe and sometimes fatal side effects. These can include but are not limited to, toxic hepatitis, bone marrow suppression, and other potentially life-threatening complications. [, , , ]

Q9: Has this compound been linked to any specific toxicity in cellular models?

A9: Research using human lymphocytes incubated with a drug-metabolizing system suggests that this compound exhibits greater cytotoxicity compared to anticonvulsants with lower clinical toxicity profiles. This toxicity was dependent on the presence of microsomes and amplified by inhibiting epoxide hydrolase. This points towards arene oxide metabolites as potential contributors to this compound's cytotoxicity. []

Q10: What analytical techniques are employed for quantifying this compound in biological samples?

A10: Several methods have been developed for this compound quantification. These include:

- High-performance liquid chromatography (HPLC): This method offers sensitivity and reliability for quantifying this compound in plasma and urine samples. [, ]

- Gas Liquid Chromatography (GLC): This technique provides a rapid and accurate method for determining this compound levels in tablets. []

Q11: Are there any known interferences of this compound with laboratory tests?

A11: Yes, this compound has been shown to interfere with the Jaffé reaction, a common method for measuring creatinine levels. The interference can lead to both falsely elevated and falsely lowered creatinine readings depending on the specific analytical system used. [, ]

Q12: When was this compound first synthesized and recognized for its anticonvulsant properties?

A12: this compound was initially synthesized in 1948. Its anticonvulsant activity was first reported in the late 1940s, and its clinical use for treating epilepsy, particularly psychomotor seizures, emerged in the early 1950s. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.